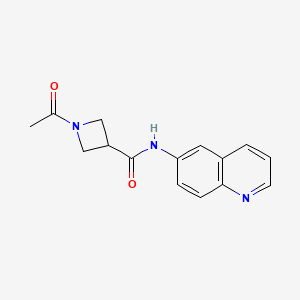

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The quest for novel compounds with potential biological activities often leads to the exploration and synthesis of derivatives of known bioactive scaffolds. Quinoline and its derivatives, for example, have been widely studied for their diverse biological activities, leading to the synthesis of various novel compounds, including azetidine-3-carboxamide derivatives.

Synthesis Analysis

The synthesis of novel carboxamide derivatives often involves the condensation of amino-quinolinones with benzoic acid derivatives in the presence of catalysts like dry pyridine and coupling agents such as silicon tetrachloride. This method has been utilized to generate compounds with promising antimicrobial and antitubercular activities (Kumar et al., 2014).

Molecular Structure Analysis

The structural confirmation of synthesized compounds is crucial and is usually achieved through spectroscopic methods such as IR, 1H NMR, and mass spectra. Detailed structural analysis can provide insights into the molecule's configuration and potential interaction sites with biological targets (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Quinoline derivatives can participate in various chemical reactions, offering pathways to modify the compound for enhanced biological activity. For instance, tailored quinolinones have been used as surrogates in Passerini and Ugi-type reactions, showcasing the versatility of quinoline scaffolds in synthesizing novel bioactive molecules (Madhu et al., 2022).

Physical Properties Analysis

The physical properties of synthesized compounds, such as solubility and crystallinity, can influence their biological activity and bioavailability. These properties are often characterized through crystallographic studies and solubility tests, aiding in the optimization of pharmacological profiles.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are critical for understanding the compound's behavior in biological systems. Studies focusing on the reactivity of quinoline derivatives with DNA or proteins can shed light on their mechanism of action and potential therapeutic applications (Snyderwine et al., 1988).

Scientific Research Applications

Antimicrobial and Antitubercular Activities

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide derivatives have shown significant potential in antimicrobial and antitubercular applications. Research indicates that novel substituted N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives exhibit promising antibacterial, antifungal, and antitubercular activities. These compounds are synthesized from substituted 3-acetyl coumarin, demonstrating their effectiveness against various microbial strains through mechanisms such as inhibiting microbial cell wall synthesis or interfering with essential microbial enzymes (Kumar et al., 2014).

Anti-Inflammatory and Analgesic Properties

The quinoline derivatives bearing azetidinones scaffolds, similar to 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These derivatives are found to be effective in reducing inflammation and pain in preclinical models, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases (Gupta & Mishra, 2016).

Anticancer Applications

Compounds related to 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide have been explored for their potential anticancer activities. A concise formal synthesis approach has been developed for derivatives like luotonin A, which is an antitumor alkaloid. This synthesis involves Lewis acid-catalyzed reactions and provides a pathway to develop novel anticancer agents by exploiting the quinoline scaffold (Osborne & Stevenson, 2002).

Antimicrobial Activity

Further research into quinoline derivatives has shown their significant antimicrobial activity. For instance, 7-(2-Aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids have been identified as potent antibacterial agents, showcasing strong activity against various bacterial strains. These findings highlight the broad-spectrum antimicrobial potential of quinoline derivatives (Fujita et al., 1998).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of new quinoline derivatives continue to be a rich area of research. These derivatives, including those with azetidinone scaffolds integrated with various moieties like quinoline, pyrazole, and benzofuran, have been synthesized and analyzed for their antimicrobial properties. Such research efforts contribute to the development of novel compounds with potential therapeutic applications (Idrees et al., 2020).

Safety And Hazards

- Specific safety information would depend on experimental results and toxicity studies.

- Always handle chemical compounds with proper precautions.

Future Directions

- Investigate the compound’s pharmacological activity and explore potential applications.

- Optimize synthesis routes and evaluate new structural prototypes.

Please note that this analysis is based on available information, and further research may be necessary to fully understand the compound’s properties and potential. 🌟

properties

IUPAC Name |

1-acetyl-N-quinolin-6-ylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10(19)18-8-12(9-18)15(20)17-13-4-5-14-11(7-13)3-2-6-16-14/h2-7,12H,8-9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEGFIYBFDIIJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)

![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)

![4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2487727.png)

![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)

![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2487739.png)

![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)

![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)